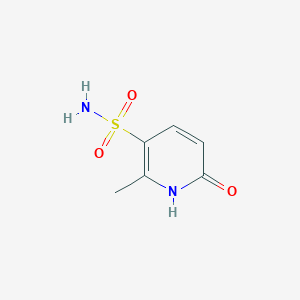

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is a heterocyclic compound with the molecular formula C6H8N2O3S. It is characterized by a pyridine ring substituted with a methyl group, a keto group, and a sulfonamide group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a β-ketoester with an amine and a sulfonamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted sulfonamides, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide typically involves multi-step reactions starting from readily available pyridine derivatives. The compound can be synthesized through the reaction of 2-methyl-3-pyridinecarboxaldehyde with sulfonamides under specific conditions to yield the desired product. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Research has shown that derivatives of 2-Methyl-6-oxo-1,6-dihydropyridine exhibit notable antimicrobial properties. A study evaluated several synthesized compounds against Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that some derivatives demonstrated significant inhibition zones against pathogens such as Staphylococcus aureus and Klebsiella pneumoniae.

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 |

| Compound B | Klebsiella pneumoniae | 12 |

| Compound C | Aspergillus flavus | 10 |

Anticancer Potential

The compound has been investigated for its potential as an anticancer agent, particularly in inhibiting mutant isocitrate dehydrogenase (mIDH1) associated with certain cancers. Studies have shown that compounds similar to 2-Methyl-6-oxo-1,6-dihydropyridine can effectively reduce levels of oncometabolite 2-hydroxyglutarate in cancer cells.

Cancer Treatment

The inhibition of mIDH1 by derivatives of 2-Methyl-6-oxo-1,6-dihydropyridine suggests potential applications in treating cancers characterized by this mutation. Clinical trials are underway to evaluate the efficacy of these compounds in cancer therapy.

Enzyme Inhibition

The compound has also shown promise in inhibiting various enzymes critical for disease progression, including acetylcholinesterase and carbonic anhydrases. These properties make it a candidate for treating neurodegenerative diseases and other conditions where enzyme regulation is crucial.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study synthesized a series of compounds based on the structure of 2-Methyl-6-oxo-1,6-dihydropyridine and tested their antimicrobial activity against a panel of pathogens. The results indicated that modifications to the sulfonamide group significantly enhanced antibacterial properties.

Case Study 2: Cancer Therapeutics

In a preclinical model, a derivative of 2-Methyl-6-oxo-1,6-dihydropyridine was administered to mice with tumors harboring mIDH1 mutations. The treatment resulted in reduced tumor growth and lower levels of harmful metabolites, indicating its potential as a therapeutic agent.

Mécanisme D'action

The mechanism of action of 2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular processes, leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target enzyme .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Oxo-1,6-dihydropyridine-3-sulfonamide: Lacks the methyl group at the 2-position.

2-Methyl-6-oxo-1,6-dihydropyrimidine-3-sulfonamide: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide is unique due to the presence of both a methyl group and a sulfonamide group on the pyridine ring. This combination of functional groups imparts specific chemical and biological properties that are not observed in similar compounds. For example, the methyl group can enhance the compound’s lipophilicity, while the sulfonamide group can improve its solubility and reactivity .

Activité Biologique

2-Methyl-6-oxo-1,6-dihydropyridine-3-sulfonamide (CAS Number: 1355179-25-7) is a heterocyclic compound characterized by a unique combination of a methyl group, a keto group, and a sulfonamide group on the pyridine ring. This structure imparts significant biological activity, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

The molecular formula for this compound is C₆H₈N₂O₃S. It can be synthesized through the cyclization of β-ketoesters with amines and sulfonamides under acidic or basic conditions, typically using solvents like ethanol or methanol at temperatures between 50°C and 100°C. This process can be optimized for industrial applications to improve yield and purity using continuous flow reactors .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes by binding to their active sites, thereby disrupting cellular processes. This mechanism is crucial for its potential therapeutic effects against various diseases .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research indicates that sulfonamide compounds generally possess bacteriostatic effects against a range of bacterial strains. In particular, studies have shown that derivatives of this compound can achieve significant inhibition zones against pathogens like E. coli and S. aureus, with minimal inhibitory concentrations (MIC) comparable to standard antibiotics .

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| E. coli | 19.8 ± 0.4 | 250 |

| S. aureus | 31.2 ± 2.1 | 500 |

| K. pneumoniae | 20.4 ± 0.9 | 250 |

Antiviral and Anticancer Properties

In addition to its antibacterial activity, this compound has been evaluated for antiviral and anticancer properties. Preliminary studies suggest that it may inhibit viral replication and exhibit cytotoxic effects on cancer cells, although further research is necessary to elucidate these mechanisms fully .

Case Studies

A study published in MDPI highlighted the synthesis and evaluation of various sulfonamide derivatives, including this compound, demonstrating its superior activity against E. coli compared to traditional sulfonamides . Another investigation focused on its potential as an anticancer agent, revealing that modifications in the molecular structure could enhance its efficacy against specific tumor cell lines .

Comparative Analysis

Compared to similar compounds such as 6-Oxo-1,6-dihydropyridine-3-sulfonamide (lacking the methyl group) and 2-Methyl-6-oxo-1,6-dihydropyrimidine-3-sulfonamide (which contains a pyrimidine ring), the presence of both the methyl and sulfonamide groups in this compound contributes to its unique biological properties, enhancing lipophilicity and solubility .

Propriétés

IUPAC Name |

2-methyl-6-oxo-1H-pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3S/c1-4-5(12(7,10)11)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)(H2,7,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAJXBZORBVBLRG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=O)N1)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.